1-(9H-carbazol-9-yl)-3-(cyclopentylamino)propan-2-ol

Target engagement Selectivity profiling Cellular thermal shift assay

1-(9H-carbazol-9-yl)-3-(cyclopentylamino)propan-2-ol, commonly referred to by its MMV Medicines for Malaria Venture identifier MMV000848, is a synthetic carbazole-based small molecule that functions as a potent, selective inhibitor of Plasmodium falciparum purine nucleoside phosphorylase (PfPNP). It is also a validated ligand for the P.

Molecular Formula C20H24N2O
Molecular Weight 308.4 g/mol
Cat. No. B2368582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(9H-carbazol-9-yl)-3-(cyclopentylamino)propan-2-ol
Molecular FormulaC20H24N2O
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
InChIInChI=1S/C20H24N2O/c23-16(13-21-15-7-1-2-8-15)14-22-19-11-5-3-9-17(19)18-10-4-6-12-20(18)22/h3-6,9-12,15-16,21,23H,1-2,7-8,13-14H2
InChIKeyUIWHEXAVANZGHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer’s Guide to 1-(9H-carbazol-9-yl)-3-(cyclopentylamino)propan-2-ol (MMV000848) – A Dual-Target Antimalarial Probe


1-(9H-carbazol-9-yl)-3-(cyclopentylamino)propan-2-ol, commonly referred to by its MMV Medicines for Malaria Venture identifier MMV000848, is a synthetic carbazole-based small molecule that functions as a potent, selective inhibitor of Plasmodium falciparum purine nucleoside phosphorylase (PfPNP) [1]. It is also a validated ligand for the P. falciparum metalloprotease falcilysin (FLN) [2]. The compound has been co-crystallized with both protein targets at resolutions of 1.85 Å (PfPNP, PDB 8W7H) and 1.96 Å (FLN, PDB 8HO4), providing high-confidence structural data for structure-guided optimization campaigns [1][2]. Its in vitro parasite growth inhibition EC₅₀ of 0.5 μM places it among the more potent starting points for hit-to-lead programs targeting the purine salvage pathway [1].

Why Generic PfPNP Inhibitors Cannot Replace 1-(9H-carbazol-9-yl)-3-(cyclopentylamino)propan-2-ol in Malaria Probe Studies


Superficially, several antimalarial agents—quinine, mefloquine, and the transition-state analog immucillin H (ImmH)—target PfPNP, raising the question of whether MMV000848 offers any advantage. However, direct head-to-head enzymatic and biophysical profiling reveals critical differences that preclude simple substitution [1]. ImmH potently inhibits the human ortholog HsPNP (IC₅₀ = 157.1 nM), raising selectivity concerns absent in MMV000848, which shows no detectable binding or inhibition of HsPNP even at 1 mM [1]. Quinine and mefloquine, while active, are promiscuous binders with complex polypharmacology that confounds target-specific chemical biology studies; quinine also suffers from well-documented resistance liabilities [1]. MMV000848, by contrast, derives its selectivity from its cyclopentyl tail, which structural studies show is critical for distinguishing between the parasite and human active sites—a feature lost in close analogs such as MMV000839 that bear a benzyl substituent [1].

Quantitative Differentiation of 1-(9H-carbazol-9-yl)-3-(cyclopentylamino)propan-2-ol Against the Most Relevant PfPNP-Targeting Comparators


Target Engagement Selectivity: PfPNP vs. Human PNP Binding and Thermal Stabilization

MMV000848 binds PfPNP with a KD of 1.52 ± 0.495 μM measured by ITC and increases the protein's melting temperature by up to 15 °C in differential scanning fluorimetry [1]. Under identical ITC conditions, no binding is detected to the human ortholog HsPNP. In enzymatic assays, MMV000848 inhibits PfPNP with an IC₅₀ of 21.49 μM but shows no inhibition of HsPNP at concentrations up to 1 mM [1]. By contrast, the comparator ImmH inhibits HsPNP with an IC₅₀ of 157.1 nM, representing a >6,000-fold loss in parasite-to-human selectivity relative to MMV000848 [1].

Target engagement Selectivity profiling Cellular thermal shift assay

Comparative PfPNP Enzymatic Inhibition Potency Against Clinically Relevant Antimalarials

In a standardized PfPNP enzymatic assay, MMV000848 displayed an IC₅₀ of 21.49 μM, which is 15.2-fold more potent than mefloquine (IC₅₀ = 327.3 μM) and only 1.9-fold less potent than quinine (IC₅₀ = 11.33 μM) [1]. The calculated Ki of MMV000848 is 454.9 nM, placing it between quinine (Ki = 138 nM) and mefloquine (Ki = 5.9 μM) [1]. Mode-of-inhibition studies via Lineweaver-Burk analysis confirmed MMV000848 acts as a competitive inhibitor with respect to the inosine substrate, consistent with its occupation of the active site observed in the 1.85 Å co-crystal structure (PDB 8W7H) [1].

Enzyme inhibition Antimalarial drug discovery Purine salvage pathway

Critical Role of the Cyclopentyl Substituent for Conformational Selectivity Versus Close Structural Analogs

Structural comparison of MMV000848 with three close analogs—MMV000839 (benzyl substituent), MMV006787 (3-methylbutyl substituent), and MMV009063—reveals that the cyclopentyl tail of MMV000848 is critical for adopting the bioactive conformation that discriminates between the parasite and human PNP active sites [1]. While the functional group attached to the secondary amine does not form direct interactions with the protein, it governs the overall inhibitor conformation and resultant inhibitory potency [1]. MMV000839, which carries a benzyl group in place of the cyclopentyl ring, fails to achieve the same inhibitory conformation, underscoring that the cyclocarbon structure is essential for conserved potency and selectivity [1]. This constitutes a class-level differentiation because the cyclopentyl moiety is the structural feature most directly linked to the selectivity phenotype.

Structure-activity relationship Ligand conformation Cyclopentyl pharmacophore

Dual-Target Engagement: PfPNP and Falcilysin Binding Confirmed by Independent Co-Crystal Structures

MMV000848 is one of very few Malaria Box compounds for which high-resolution co-crystal structures exist with two distinct P. falciparum targets. It binds the active site of PfPNP at 1.85 Å resolution (PDB 8W7H) and also occupies a newly identified inhibitory pocket in falcilysin at 1.96 Å resolution (PDB 8HO4) [1][2]. In CETSA-MS experiments, MMV000848 thermostabilized both PfPNP (melting temperature shift up to 15 °C) and falcilysin in P. falciparum lysates [2]. While comparator compounds such as chloroquine, mefloquine, and MK-4815 also engage falcilysin, they lack the simultaneous, structurally validated engagement of PfPNP that characterizes MMV000848 [2]. The dual-target profile is a measurable point of differentiation that cannot be replicated by single-target PNP inhibitors or quinoline antimalarials acting primarily through hemozoin inhibition.

Polypharmacology Falcilysin X-ray crystallography

Whole-Cell Antiparasitic Potency and Subadditivity with Existing PfPNP Inhibitors

MMV000848 inhibits the growth of P. falciparum blood-stage parasites with an EC₅₀ of 0.5 μM [1]. Isobologram analysis demonstrated subadditivity with immucillin H and with quinine, indicating that these compounds share a partially overlapping mode of action through PfPNP inhibition [1]. The subadditive interaction provides independent pharmacological validation that PfPNP engagement contributes meaningfully to the cellular phenotype. This contrasts with mefloquine, whose PfPNP IC₅₀ of 327.3 μM is far above its whole-cell EC₅₀, suggesting that PfPNP inhibition is not the primary driver of its cellular activity [1].

Phenotypic screening Drug combination Isobologram analysis

High-Resolution Co-Crystal Structure Enabling Rational Structure-Based Drug Design

The 1.85 Å co-crystal structure of MMV000848 bound to PfPNP (PDB 8W7H) reveals the compound occupies the active site with well-defined electron density, engaging the purine-binding pocket via its carbazole ring system while the cyclopentylamino moiety extends toward a region that differs between parasite and human enzymes [1]. This structural information is absent for quinine and mefloquine bound to PfPNP, for which no co-crystal structures are available. The availability of a high-resolution ligand-bound structure makes MMV000848 a superior starting point for structure-guided optimization compared to other PfPNP inhibitors lacking structural data [1]. The falcilysin co-crystal (PDB 8HO4, 1.96 Å) provides an additional structural template for rational polypharmacology design [2].

Structure-based drug design Fragment growing Crystallographic fragment screening

Research and Industrial Application Scenarios for 1-(9H-carbazol-9-yl)-3-(cyclopentylamino)propan-2-ol Based on Quantified Differentiation Evidence


Chemical Probe for PfPNP Target Validation Without Human PNP Cross-Reactivity

Because MMV000848 inhibits PfPNP (IC₅₀ = 21.49 μM) but shows no inhibition of HsPNP even at 1 mM, it serves as an ideal chemical probe to dissect the role of the purine salvage pathway in P. falciparum without confounding immunosuppressive effects associated with human PNP inhibition [1]. The thermal stabilization of PfPNP by up to 15 °C enables CETSA-based target engagement confirmation in both lysate and intact-cell formats [1].

Scaffold for Structure-Guided Optimization Using High-Resolution Co-Crystal Templates

The 1.85 Å co-crystal structure with PfPNP (PDB 8W7H) and 1.96 Å structure with falcilysin (PDB 8HO4) provide medicinal chemists with experimentally validated binding modes for two distinct targets [1][2]. Structure-based design teams can exploit the carbazole core for purine-pocket occupation while independently modifying the cyclopentylamino linker region to tune selectivity, guided by the comparative SAR with MMV000839 and MMV006787 [1].

Dual-Target Reference Standard for Polypharmacology Studies in Malaria

As the only Malaria Box compound with independently solved co-crystal structures bound to both PfPNP and falcilysin, MMV000848 is uniquely suited as a reference standard for developing and validating computational polypharmacology models, cellular thermal shift assay protocols, and fragment-based screening cascades that require a well-characterized dual-target ligand [1][2].

Selectivity Benchmark for Cyclopentyl Pharmacophore Screening Libraries

The demonstrated dependence of target selectivity on the cyclopentyl substituent—over benzyl (MMV000839) and 3-methylbutyl (MMV006787) analogs—positions MMV000848 as a selectivity benchmark for screening libraries designed to explore the cyclocarbon pharmacophore space in nucleoside phosphorylase and related purine-binding enzymes [1].

Quote Request

Request a Quote for 1-(9H-carbazol-9-yl)-3-(cyclopentylamino)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.